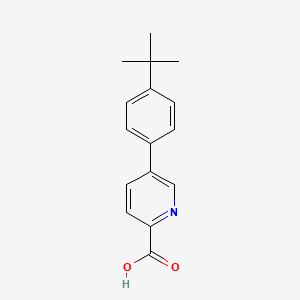

5-(4-t-Butylphenyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-14(15(18)19)17-10-12/h4-10H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFLUGXFKLHZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-t-Butylphenyl)picolinic Acid

Abstract: This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for 5-(4-t-Butylphenyl)picolinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The core of this synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers a detailed, step-by-step protocol, an analysis of the underlying chemical principles, and a discussion of the preparation of key precursors. The content is designed for researchers, chemists, and professionals in drug development, providing the technical depth necessary for successful laboratory implementation.

Introduction and Retrosynthetic Analysis

This compound is a substituted pyridine carboxylic acid. Its structure, featuring a biphenyl-like linkage, makes it a key intermediate for creating complex molecular architectures. The synthesis strategy hinges on the formation of the carbon-carbon bond between the pyridine (picolinic acid) core and the 4-t-butylphenyl moiety.

A retrosynthetic analysis logically disconnects this pivotal C-C bond. This approach identifies a 5-halopicolinate derivative and a corresponding arylboron species as the ideal precursors for a convergent synthesis. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for achieving this transformation due to its high efficiency, functional group tolerance, and mild reaction conditions.[1]

Caption: Retrosynthetic analysis of the target molecule.

The Core Synthesis Pathway: A Four-Step Approach

The most efficient pathway involves four key stages: (1) the synthesis of the 5-bromopicolinic acid precursor, (2) protection of the carboxylic acid via esterification, (3) the core Suzuki-Miyaura cross-coupling reaction, and (4) deprotection via hydrolysis to yield the final product.

Caption: Overall synthetic workflow diagram.

Principle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1] The catalytic cycle involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (methyl 5-bromopicolinate).

-

Transmetalation: The organic group from the organoboron species (4-t-butylphenylboronic acid) is transferred to the palladium center, typically requiring activation by a base.[2]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

Part A: Synthesis of 5-Bromopicolinic Acid

This procedure is adapted from established methods for the oxidation of substituted picolines.[3]

-

Step 1: Oxidation of 5-Bromo-2-methylpyridine

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 5-bromo-2-methylpyridine (1.0 eq) and water (approx. 5-6 mL per gram of starting material).

-

Heat the mixture to 80°C with vigorous stirring.

-

Add potassium permanganate (KMnO₄, 2.0-2.5 eq) portion-wise over 1-2 hours, carefully controlling the exotherm to maintain the reaction temperature between 85-90°C.

-

After the addition is complete, maintain the reaction at 90°C for an additional 90-120 minutes, or until TLC/LCMS analysis indicates consumption of the starting material.

-

Cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

-

Combine the filtrates and carefully acidify with 6M hydrochloric acid (HCl) to a pH of 3-4.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromopicolinic acid as a solid.

-

Part B: Synthesis of Methyl 5-Bromopicolinate

The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent coupling step.[4]

-

Step 2: Fischer Esterification

-

Suspend 5-bromopicolinic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or thionyl chloride (SOCl₂, 1.2 eq).

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC/LCMS.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford methyl 5-bromopicolinate.

-

Part C: Suzuki-Miyaura Coupling

This is the key bond-forming step. The conditions below are representative and may require optimization.[5][6]

-

Step 3: Coupling with 4-t-Butylphenylboronic Acid

-

To a dry Schlenk flask, add methyl 5-bromopicolinate (1.0 eq), 4-t-butylphenylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%)).

-

Add a degassed solvent system via syringe. A common system is a mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (4:1:1).

-

Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LCMS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate methyl 5-(4-t-butylphenyl)picolinate.

-

Part D: Saponification (Hydrolysis)

The final step is the deprotection of the ester to yield the target carboxylic acid.[7]

-

Step 4: Hydrolysis of the Ester

-

Dissolve the purified methyl 5-(4-t-butylphenyl)picolinate (1.0 eq) in a mixture of solvents such as THF/Methanol/Water (e.g., 3:1:1 ratio).

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH, 2.0-3.0 eq).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours, until saponification is complete (monitored by TLC/LCMS).

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and carefully acidify with 1M HCl to a pH of ~4-5 to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry under high vacuum.

-

Reagent Data and Reaction Conditions

The versatility of the Suzuki coupling allows for various combinations of catalysts, bases, and solvents. The following table summarizes typical conditions reported for similar transformations.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromonicotinic Acid Derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 85[5] |

| 2 | 5-Bromophthalide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 90 | 92[6] |

| 3 | 5-Bromonicotinic Acid Derivative | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 89[5] |

| 4 | 5-Bromophthalide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 85[6] |

Synthesis of Key Precursors

4.1. 5-Bromo-2-methylpyridine

This starting material can be synthesized via several routes. One common laboratory method involves a Sandmeyer-type reaction on 2-amino-5-methylpyridine. An alternative industrial route involves the bromination of 2-picoline, though this can lead to isomeric mixtures that are difficult to separate. A multi-step synthesis starting from 6-methyl-3-pyridinecarboxylic acid has also been reported to avoid isomeric byproducts.[8]

4.2. 4-t-Butylphenylboronic Acid

This reagent is widely available commercially from numerous chemical suppliers.[9][10][11] For research purposes, direct purchase is the most efficient option. Its synthesis is typically achieved via the reaction of 4-t-butylbromobenzene with an organolithium reagent (like n-butyllithium) at low temperature, followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic hydrolysis.[9]

Characterization

The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point (MP): To assess the purity of the crystalline solid product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

Conclusion

The synthesis of this compound is reliably achieved through a multi-step sequence centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By protecting the picolinic acid as a methyl ester, the coupling reaction proceeds efficiently. The required precursors are either commercially available or can be synthesized through well-established literature procedures. This guide provides a robust and detailed framework for the successful synthesis of this valuable chemical intermediate.

References

- Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society.

- Einhorn, J., Einhorn, C., & Ratajczak, F. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.

- Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology.

- ChemicalBook. (n.d.). 4-tert-Butylphenylboronic acid | 123324-71-0. ChemicalBook.

- Einhorn, J., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI.

- Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.

- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.

- Chem-Impex. (n.d.). 4-tert-Butylphenylboronic acid.

- Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society.

- BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.

- Sigma-Aldrich. (n.d.). 4-tert-Butylphenylboronic acid.

- Wikipedia. (n.d.). Suzuki reaction.

- Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

- PubChem. (n.d.). 4-tert-Butylphenylboronic acid. National Institutes of Health.

- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 8. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]

- 9. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-t-Butylphenyl)picolinic Acid

Introduction

5-(4-t-Butylphenyl)picolinic acid is a substituted picolinic acid derivative with potential applications in medicinal chemistry and materials science. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its physicochemical properties is paramount. These properties govern its behavior in biological systems, its formulation characteristics, and its potential for chemical modification. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, detailing both the theoretical basis and the practical experimental approaches for their determination. The insights provided herein are intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in their research and development endeavors.

Chemical Identity and Structure

A foundational aspect of understanding any chemical entity is to firmly establish its identity and structure. This information serves as the basis for interpreting all other physicochemical data.

The structure of this compound, characterized by a picolinic acid core substituted at the 5-position with a 4-tert-butylphenyl group, is a key determinant of its properties. The presence of the carboxylic acid group, the pyridine ring, and the bulky, lipophilic tert-butylphenyl substituent creates a molecule with distinct regions of polarity and non-polarity, which will influence its solubility, lipophilicity, and potential for intermolecular interactions.

| Identifier | Value | Source |

| IUPAC Name | 5-(4-tert-butylphenyl)pyridine-2-carboxylic acid | - |

| Molecular Formula | C₁₆H₁₇NO₂ | [1] |

| Molecular Weight | 255.31 g/mol | [1] |

| Canonical SMILES | CC(C)(C)c1ccc(cc1)c2ccc(nc2)C(=O)O | [1] |

| InChI Key | BJFLUGXFKLHZGT-UHFFFAOYSA-N | [1] |

| CAS Number | 1226273-30-8 | - |

digraph "5-(4-t-Butylphenyl)picolinic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; N1 [label="N", pos="0,-1.4!"]; C6 [label="C", pos="-1.2,-2.1!"]; O1 [label="O", pos="-1.2,-3.1!"]; O2 [label="O", pos="-2.4,-1.4!"]; H1 [label="H", pos="-2.4,-0.7!"]; C7 [label="C", pos="3.6,0.7!"]; C8 [label="C", pos="4.8,0!"]; C9 [label="C", pos="6,0.7!"]; C10 [label="C", pos="6,-1.4!"]; C11 [label="C", pos="4.8,-2.1!"]; C12 [label="C", pos="3.6,-1.4!"]; C13 [label="C", pos="7.2,0!"]; C14 [label="C", pos="8.4,0.7!"]; H2 [label="H", pos="9.2,0.4!"]; H3 [label="H", pos="8.4,1.5!"]; H4 [label="H", pos="8.7,-0.1!"]; C15 [label="C", pos="7.2,-1.4!"]; H5 [label="H", pos="6.9,-2.2!"]; H6 [label="H", pos="8,-1.4!"]; H7 [label="H", pos="7.5,-0.7!"]; C16 [label="C", pos="8.4,-2.1!"]; H8 [label="H", pos="9.2,-1.8!"]; H9 [label="H", pos="8.4,-2.9!"]; H10 [label="H", pos="8.7,-1.3!"];

// Bonds C1 -- N1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C1 -- C6; C6 -- O1; C6 -- O2; O2 -- H1; C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C9 -- C13; C13 -- C14; C14 -- H2; C14 -- H3; C14 -- H4; C13 -- C15; C15 -- H5; C15 -- H6; C15 -- H7; C13 -- C16; C16 -- H8; C16 -- H9; C16 -- H10;

// Double bonds edge [style=double]; C1=C2; C3=C4; C5=N1; C7=C8; C9=C10; C11=C12; }

Caption: Chemical structure of this compound.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, a singlet for the tert-butyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.[2][3]

-

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing characteristic signals for the carbonyl carbon of the carboxylic acid, the quaternary carbon of the tert-butyl group, and the various aromatic carbons.

Expected ¹H NMR Chemical Shifts (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet |

| Pyridine Ring Protons | 7.5 - 9.0 | multiplet |

| Phenyl Ring Protons | 7.0 - 8.0 | multiplet |

| tert-Butyl Protons (-C(CH₃)₃) | ~1.3 | singlet |

Expected ¹³C NMR Chemical Shifts (Predicted)

| Carbon | Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic Carbons | 120 - 160 |

| Quaternary Carbon (-C(CH₃)₃) | 30 - 40 |

| Methyl Carbons (-CH₃) | ~31 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1720 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium |

Thermal Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are crucial for determining the melting point and assessing the solid-state properties of a compound.

Melting Point

The melting point is a key indicator of purity and is influenced by the crystal lattice energy of the solid. For this compound, a sharp melting point would be expected for a pure, crystalline sample.

Experimental Protocol: Melting Point Determination via DSC

The melting point can be accurately determined using a Differential Scanning Calorimeter.

-

A small, accurately weighed sample (1-5 mg) is placed in an aluminum DSC pan.

-

The pan is hermetically sealed.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is measured relative to an empty reference pan.

-

The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

Caption: Workflow for melting point determination using DSC.

Physicochemical Properties

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter as it determines the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and receptor binding.[5][6][7]

Predicted pKa:

Due to the electron-withdrawing nature of the pyridine ring, the pKa of the carboxylic acid is expected to be lower (more acidic) than that of benzoic acid (pKa ≈ 4.2). The substituent at the 5-position will also have an electronic effect. A predicted pKa value would fall in the range of 3.5 - 4.5 .

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[8][9][10][11][12]

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined as the pH at the half-equivalence point.

Sources

- 1. 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

5-(4-t-Butylphenyl)picolinic acid CAS number 1226273-30-8

An In-Depth Technical Guide to 5-(4-t-Butylphenyl)picolinic Acid (CAS: 1226273-30-8): A RORγt Inverse Agonist

Introduction

This compound, identified by CAS number 1226273-30-8, is a small molecule compound of significant interest in medicinal chemistry and drug development.[1] Its primary pharmacological relevance stems from its activity as a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma-t (RORγt). RORγt is a nuclear receptor and a master transcription factor that governs the differentiation of T helper 17 (Th17) cells.[2][3][4] These cells are critical producers of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][5] Dysregulation of the Th17/IL-17 axis is a hallmark of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[5][6][7]

Consequently, inhibiting RORγt activity presents a compelling therapeutic strategy to downregulate the inflammatory cascade driven by Th17 cells.[3][8] Small molecule inhibitors, such as this compound, offer the potential for an orally bioavailable treatment that can modulate this key pathway.[7] This guide provides a comprehensive technical overview of the compound, from its fundamental properties and synthesis to its mechanism of action, experimental evaluation, and therapeutic context, intended for researchers and professionals in the field of drug discovery.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental for its development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

| Property | Value | Source |

| CAS Number | 1226273-30-8 | [1] |

| Molecular Formula | C₁₆H₁₇NO₂ | [1] |

| Molecular Weight | 255.31 g/mol | N/A |

| IUPAC Name | 5-(4-tert-butylphenyl)pyridine-2-carboxylic acid | [1] |

| Synonyms | This compound, 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid | [1] |

Representative Synthesis Pathway

While specific, scaled-up manufacturing protocols for this compound are proprietary, a representative synthesis can be conceptualized based on established organometallic cross-coupling reactions commonly used for creating bi-aryl structures, particularly in the synthesis of picolinic acid derivatives.[9][10][11] A plausible and efficient approach is the Suzuki-Miyaura cross-coupling reaction.

Rationale: The Suzuki coupling is widely favored in pharmaceutical chemistry due to its tolerance of a broad range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids and halide precursors.

Sources

- 1. parchem.com [parchem.com]

- 2. RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. US20230020507A1 - Compound and use thereof in treating autoimmune diseases - Google Patents [patents.google.com]

- 7. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 11. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Analytical Characterization of 5-(4-t-Butylphenyl)picolinic Acid

Introduction

5-(4-t-Butylphenyl)picolinic acid is a bifunctional organic molecule featuring a picolinic acid moiety linked to a 4-t-butylphenyl group. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key ligands in coordination chemistry or as building blocks for pharmacologically active agents. The precise substitution pattern and electronic properties endowed by the bulky, electron-donating t-butylphenyl group can significantly influence the molecule's reactivity, coordination behavior, and biological interactions.

Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides a robust, field-proven framework for the comprehensive analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). While specific experimental data for this exact molecule is not widely published, the methodologies herein are derived from established principles and data from structurally analogous compounds, ensuring a high probability of success. This document is intended for researchers, scientists, and drug development professionals who require not just protocols, but a deep understanding of the causality behind the analytical choices.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is essential for complete and unambiguous assignment of all proton and carbon signals, thereby confirming the connectivity and substitution pattern.

Theoretical ¹H and ¹³C NMR Spectral Prediction & Interpretation

The expected NMR spectrum can be predicted by dissecting the molecule into its constituent parts—the 5-substituted picolinic acid ring and the 4-t-butylphenyl ring—and considering the electronic effects of each substituent.

-

Picolinic Acid Moiety: The pyridine ring is electron-deficient, causing its protons to resonate at a lower field (higher ppm) compared to benzene. The carboxylic acid at the 2-position and the bulky phenyl group at the 5-position will further influence the chemical shifts of the remaining ring protons (H-3, H-4, H-6). Based on data for picolinic acid and its derivatives, these protons are expected to appear as distinct multiplets in the aromatic region[1][2]. The carboxylic acid proton itself is highly deshielded and will typically appear as a broad singlet at a very high ppm (>10-12 ppm), especially in a hydrogen-bonding solvent like DMSO-d₆[3].

-

4-t-Butylphenyl Moiety: The t-butyl group is a weak electron-donating group. Its nine equivalent protons will produce a sharp, intense singlet around 1.3 ppm[4]. The protons on the phenyl ring will appear as a classic AA'BB' system (two doublets) due to the para-substitution, typically in the 7.4-7.8 ppm range.

Proposed NMR Experimental Protocols

To ensure high-quality, reproducible data, the following protocols are recommended. These steps are designed to be a self-validating system, minimizing ambiguity and potential errors.

Protocol 1: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable carboxylic acid proton, which might be broadened or absent in other solvents like chloroform-d[5].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution[5]. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm to ensure all signals, including the carboxylic acid proton, are captured.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds to allow for full relaxation of all protons.

-

Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Integrate all signals to determine the relative number of protons for each resonance.

Protocol 2: ¹³C NMR and 2D NMR (COSY, HSQC, HMBC)

-

Sample: Use the same sample prepared for ¹H NMR.

-

¹³C NMR Acquisition:

-

Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: ~200-220 ppm.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (often >1024) to obtain a good signal-to-noise ratio for all carbons, especially quaternary carbons which have longer relaxation times.

-

-

2D NMR Rationale & Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons). It will be crucial for confirming the connectivity of protons on the picolinic acid ring (H-3 to H-4) and verifying the AA'BB' system on the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It provides a direct and unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is the most powerful experiment for confirming the overall structure. For instance, it will show a correlation from the H-6 proton of the picolinic ring to the C-5 carbon and the C-1' carbon of the phenyl ring, definitively proving the connection point between the two rings[6].

-

Predicted NMR Data Summary

The following table summarizes the predicted spectral data based on the analysis of molecular fragments and substituent effects. Experimental values should be close to these ranges.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| COOH | > 12.0 | Broad Singlet | ~165-168 |

| H-6 | 8.8 - 9.0 | Doublet | ~148-152 |

| H-4 | 8.2 - 8.4 | Doublet of Doublets | ~138-141 |

| H-3 | 8.0 - 8.2 | Doublet | ~125-128 |

| H-2'/H-6' | 7.7 - 7.9 | Doublet | ~128-130 |

| H-3'/H-5' | 7.5 - 7.7 | Doublet | ~126-127 |

| C(CH₃)₃ | 1.3 - 1.4 | Singlet (9H) | ~31-32 |

| C-2 | - | - | ~149-151 |

| C-5 | - | - | ~145-148 |

| C-1' | - | - | ~135-138 |

| C-4' | - | - | ~152-155 |

| C(CH₃)₃ | - | - | ~34-36 |

Part 2: High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the definitive technique for determining the purity of this compound and for quantifying it in various matrices. A well-developed reversed-phase HPLC (RP-HPLC) method is the industry standard for such compounds.

Foundational Principles for Method Development

The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials. Key molecular characteristics influencing method development are:

-

Polarity: The molecule has both hydrophobic (t-butylphenyl) and hydrophilic (picolinic acid) regions, making it well-suited for reversed-phase chromatography.

-

Ionization (pKa): The compound has two ionizable centers: the carboxylic acid (pKa ~2-4) and the pyridine nitrogen (pKa ~5-6). The pH of the mobile phase is therefore the most critical parameter to control for achieving consistent retention time and good peak shape. Operating at a pH between 3 and 5 will typically ensure the carboxylic acid is protonated (neutral) while the pyridine nitrogen is protonated (positive charge), providing a consistent ionic character[7][8].

-

UV Absorbance: The presence of two aromatic rings (pyridine and benzene) provides strong chromophores, making UV detection highly sensitive and effective[9].

Recommended RP-HPLC Protocol

This protocol provides a robust starting point for method development. Optimization will likely be required based on the specific impurity profile observed.

Protocol 3: Purity Assessment by RP-HPLC

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and proven performance with aromatic acids[9][10].

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% Formic Acid or Phosphoric Acid in Water. Adjust pH to ~3.0. This acidic pH suppresses the ionization of the carboxyl group, leading to better retention and peak shape.

-

Mobile Phase B (Organic): Acetonitrile (ACN). ACN is often preferred over methanol for its lower viscosity and better UV transparency.

-

-

Chromatographic Conditions:

-

Gradient Elution: Start with a high percentage of Mobile Phase A to retain the analyte, then ramp up the percentage of Mobile Phase B to elute it. A suggested starting gradient is:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: Hold at 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C to ensure reproducible retention times.

-

Detection Wavelength: 254 nm is a good starting point due to the aromatic nature of the compound. A PDA detector should be used during development to scan the entire UV spectrum and identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity[11].

-

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B (or a similar diluent) to a concentration of approximately 0.5-1.0 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

-

Injection Volume: 5-10 µL.

System Suitability and Validation

For use in a regulated environment, the method must be validated according to ICH guidelines[12]. Before validation, a system suitability test must be performed by making replicate injections of a standard solution. Key parameters include:

-

Tailing Factor: Should be ≤ 2.0 for a symmetrical peak.

-

Theoretical Plates: Should be > 2000 for column efficiency.

-

Repeatability (%RSD): The relative standard deviation of peak area and retention time for replicate injections should be < 2.0%.

Part 3: Workflow Visualization

Visual workflows provide a clear, at-a-glance summary of the analytical logic, enhancing reproducibility and understanding.

NMR Analysis Workflow

Caption: Logical workflow for NMR-based structural elucidation.

HPLC Method Development Workflow

Sources

- 1. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-tert-Butylphenol(98-54-4) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. helixchrom.com [helixchrom.com]

- 9. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Picolinic Acid | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

solubility of 5-(4-t-Butylphenyl)picolinic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 5-(4-t-Butylphenyl)picolinic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from discovery and formulation to its ultimate bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of organic solvents. We will delve into the fundamental physicochemical principles governing solubility, present a detailed, field-proven experimental protocol for its accurate measurement, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and similar N-heterocyclic aromatic carboxylic acids.

Introduction: The Critical Role of Solubility in Drug Development

In the pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental truth. The solubility of a compound dictates its dissolution rate, which in turn significantly influences its absorption and overall bioavailability. Poor solubility can lead to erratic absorption, suboptimal drug exposure, and ultimately, therapeutic failure. For a compound like this compound, a derivative of picolinic acid, understanding its solubility in various organic solvents is paramount for several key stages of development:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms, including oral solids, injectables, and topical preparations.

-

Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in toxicology and efficacy models.

This guide will provide the theoretical and practical foundation for characterizing the solubility of this compound, enabling informed decision-making throughout the drug development pipeline.

Theoretical Framework: The Molecular Dance of Dissolution

The solubility of a solid in a liquid is the result of a thermodynamic equilibrium between the solid state and the solvated state. This process is governed by the principle of "like dissolves like," which, in more technical terms, refers to the interplay of intermolecular forces between the solute and the solvent.[1]

The Solute: this compound

To predict the solubility of this compound, we must first analyze its molecular structure.

-

Picolinic Acid Backbone: The core of the molecule is picolinic acid (pyridine-2-carboxylic acid). This moiety possesses both a polar carboxylic acid group (-COOH) and a pyridine ring. The carboxylic acid group is a potent hydrogen bond donor and acceptor, conferring a degree of polarity to the molecule.[2]

-

The Phenyl and t-Butyl Groups: The addition of a 4-t-butylphenyl group introduces a significant non-polar, lipophilic character to the molecule. The large hydrocarbon-rich portion will generally decrease its solubility in polar solvents.[2]

Therefore, this compound is an amphiphilic molecule with distinct polar and non-polar regions. Its solubility will be a balance between the polar interactions of the picolinic acid head and the non-polar interactions of the t-butylphenyl tail.

The Solvents: A Spectrum of Polarity

Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are generally effective at solvating polar solutes.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. They are effective at dissolving non-polar solutes.[3]

Predicting Solubility Trends

Based on the structure of this compound, we can hypothesize the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF are often excellent solvents for a wide range of organic molecules, including those with both polar and non-polar character.

-

Moderate Solubility in Alcohols: Short-chain alcohols like methanol and ethanol should be reasonably good solvents due to their ability to hydrogen bond with the carboxylic acid group, while also having a hydrocarbon portion that can interact with the t-butylphenyl group.

-

Lower Solubility in Non-Polar Solvents: The polarity of the picolinic acid portion will likely limit solubility in highly non-polar solvents like hexane.

-

Influence of Water: The parent compound, picolinic acid, is very soluble in water.[4][5] However, the large, non-polar t-butylphenyl group in our target molecule will significantly reduce its aqueous solubility.

The following diagram illustrates the key factors influencing the solubility of our target compound.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of poorly soluble compounds.[6]

Materials and Equipment

-

Solute: this compound (purity >99%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane, dimethyl sulfoxide).

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains after equilibration.

-

Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically at 25°C and/or 37°C to simulate ambient and physiological temperatures, respectively.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered samples with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for solubility determination by the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format. This allows for easy comparison of the solubility of this compound across different solvents and temperatures.

Table 1: Illustrative Solubility Data for this compound

| Solvent | Solvent Type | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Methanol | Polar Protic | Experimental Value | Experimental Value |

| Ethanol | Polar Protic | Experimental Value | Experimental Value |

| Acetone | Polar Aprotic | Experimental Value | Experimental Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Experimental Value |

| Ethyl Acetate | Polar Aprotic | Experimental Value | Experimental Value |

| Toluene | Non-polar | Experimental Value | Experimental Value |

| Hexane | Non-polar | Experimental Value | Experimental Value |

| DMSO | Polar Aprotic | Experimental Value | Experimental Value |

Note: This table is a template. The "Experimental Value" cells are to be populated with data obtained from the protocol described in Section 3.

Interpreting the Results

The data in the completed table will provide a quantitative solubility profile of the compound. Key insights to be drawn include:

-

Optimal Solvents for Processing: Solvents in which the compound exhibits high solubility are potential candidates for synthesis, purification, and as vehicles for in vitro assays.

-

Potential for Crystallization: A solvent in which the compound has moderate solubility that is also temperature-dependent can be a good candidate for crystallization processes.

-

Biopharmaceutical Classification System (BCS) Guidance: While aqueous solubility is the primary determinant for BCS classification, solubility in biorelevant media (which often contain organic components) can provide further insights into potential absorption challenges.

Conclusion

The is a critical parameter that influences its entire development trajectory. This guide has provided a robust framework for understanding the theoretical underpinnings of its solubility and a detailed, practical protocol for its experimental determination. By systematically applying these principles and methodologies, researchers can generate a comprehensive solubility profile, enabling the rational selection of solvent systems for manufacturing, formulation, and preclinical evaluation, thereby accelerating the path to a viable drug product.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Study.com. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. Retrieved from [Link]

-

Giacomello, A., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua. Retrieved from [Link]

- Patil, S., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 549-556.

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Carboxyphenyl)picolinic acid. Retrieved from [Link]

-

LibreTexts. (2022). 3.1: Physical properties of organic compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemister.ru. (n.d.). picolinic acid. Retrieved from [Link]

-

Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

-

PubChem. (n.d.). 4-(tert-Butyl)picolinic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

-

SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

-

IUPAC-NIST. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. homework.study.com [homework.study.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. mdpi.com [mdpi.com]

- 5. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]

- 6. scispace.com [scispace.com]

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Picolinic Acids

This guide provides an in-depth exploration of substituted picolinic acids, a class of compounds demonstrating remarkable versatility across diverse scientific disciplines. From the targeted inhibition of enzymes in drug discovery to the development of novel herbicides and the construction of advanced materials, the picolinic acid scaffold serves as a foundational element for significant innovation. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, actionable protocols to facilitate further research and application.

The Picolinic Acid Core: A Privileged Structure in Chemical Research

Picolinic acid, or pyridine-2-carboxylic acid, is a simple heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique structural features, including a pyridine ring and a carboxylic acid group at the 2-position, allow it to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.[2][3] This chelating ability is fundamental to many of its biological and chemical applications.[4] Furthermore, the pyridine ring is amenable to a wide range of substitution reactions, enabling the synthesis of a vast library of derivatives with fine-tuned electronic and steric properties.[1] This structural tunability is a key reason why picolinic acid derivatives are considered "privileged structures" in drug discovery.[5]

The inherent properties of the picolinic acid core, such as its aromaticity and the presence of a nitrogen heteroatom, facilitate interactions with biological targets through π-π stacking and hydrogen bonding.[1] The carboxylic acid group provides an additional point of interaction and can coordinate with metal ions within enzyme active sites.[1] These features, combined with the ease of chemical modification, make substituted picolinic acids a highly versatile platform for the development of new functional molecules.

Applications in Drug Discovery and Development

The structural and chemical attributes of substituted picolinic acids have led to their exploration in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[1][6]

Enzyme Inhibition: A Targeted Approach to Disease

Substituted picolinic acids have emerged as potent inhibitors of various enzymes, a property that is central to their therapeutic potential.[7] The picolinamide scaffold, in particular, has been identified as a promising starting point for the development of inhibitors for enzymes implicated in fungal infections, metabolic disorders, and neurodegenerative diseases.[8]

A notable example is the inhibition of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. Dipicolinic acid and its derivatives have been shown to effectively inhibit New Delhi Metallo-β-lactamase-1 (NDM-1), a significant threat to the efficacy of current antibiotic therapies.[9]

This protocol outlines a general method for assessing the inhibitory activity of substituted picolinic acids against MBLs using a spectrophotometric assay.

Materials:

-

Purified metallo-β-lactamase (e.g., NDM-1)

-

Assay buffer (e.g., HEPES with ZnSO₄)

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Substituted picolinic acid derivatives (test compounds)

-

96-well UV-transparent microplates

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the MBL enzyme and the chromogenic substrate in the assay buffer.

-

Assay: In a 96-well plate, add the enzyme solution to each well. Add the test compound dilutions to the respective wells, including a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a specified time at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Measurement: Immediately monitor the change in absorbance at the appropriate wavelength for the substrate over time.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the control and plot this against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[10]

Anticancer Activity: Inducing Apoptosis in Cancer Cells

Recent research has highlighted the potential of substituted picolinic acid derivatives as anticancer agents.[11] Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for eliminating malignant cells.[8] For example, a novel derivative of picolinic acid has been found to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells.[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[1][12]

Materials:

-

Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed viable cancer cells into 96-well plates at a predetermined density and incubate for 24 hours.[8][13]

-

Treatment: Treat the cells with various concentrations of the substituted picolinic acid derivatives for a specified period (e.g., 48 or 72 hours).[8]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[10]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[10]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[1]

Agricultural Applications: The Development of Potent Herbicides

Substituted picolinic acids are a significant class of synthetic auxin herbicides used to control broadleaf weeds.[12][14] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants.[10][15] Picloram and clopyralid are two well-known examples of picolinic acid-based herbicides.[16]

Recent research has focused on synthesizing novel 6-aryl-substituted-2-picolinic acids, which have shown potent herbicidal activity, in some cases exceeding that of commercial herbicides.[12][15] The mechanism of action of these herbicides involves binding to the auxin receptor F-box protein 5 (AFB5).[12][15]

This protocol describes a common method for evaluating the herbicidal activity of substituted picolinic acids by measuring their effect on the root growth of a model plant, such as Arabidopsis thaliana.[6][12]

Materials:

-

Arabidopsis thaliana seeds

-

Growth medium (e.g., Murashige and Skoog)

-

Petri dishes

-

Substituted picolinic acid derivatives (test compounds)

Procedure:

-

Compound Preparation: Prepare stock solutions of the test compounds and serially dilute them to the desired concentrations in the growth medium.

-

Plating: Dispense the growth medium containing the test compounds into Petri dishes.

-

Seed Sterilization and Sowing: Surface sterilize the Arabidopsis thaliana seeds and place them on the surface of the solidified medium in the Petri dishes.

-

Incubation: Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.

-

Measurement: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration compared to a control group grown on a medium without the test compound. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of root growth.[12]

Catalysis and Materials Science: Building with Picolinic Acids

The chelating properties of substituted picolinic acids make them valuable ligands in coordination chemistry, with applications in catalysis and the development of novel materials.[4][17][18]

Asymmetric Catalysis

Picolinic acid derivatives can be used as ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions.[5] For example, proline and its derivatives, which share some structural similarities with substituted picolinic acids, are effective organocatalysts for asymmetric aldol reactions.[15][19] The picolinamide moiety can also act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the selective functionalization of otherwise unreactive C-H bonds.[5]

This workflow illustrates the general steps involved in an L-proline catalyzed asymmetric aldol reaction, which can be adapted for picolinic acid-based catalysts.

Caption: A simplified workflow for QSAR analysis.

Conclusion

Substituted picolinic acids represent a remarkably versatile and "privileged" scaffold in chemical research. Their unique structural and electronic properties have enabled their successful application in diverse fields, from the development of life-saving drugs to the enhancement of agricultural productivity and the creation of novel materials. The ease of their synthesis and the ability to fine-tune their properties through chemical modification ensure that substituted picolinic acids will continue to be a fertile ground for scientific discovery and innovation. This guide has provided a comprehensive overview of their potential applications and detailed experimental protocols to empower researchers to further explore the vast potential of this important class of compounds.

References

-

A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia, 64(3), 631-644. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). International Journal of Molecular Sciences, 24(10), 8793. [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1431. [Link]

-

Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). Journal of Agricultural and Food Chemistry, 72(15), 8840–8848. [Link]

-

Synthesis of some aminopicolinic acids. (2012). Journal of Chemistry and Chemical Engineering, 6(4), 372-377. [Link]

-

The Essential Role of Picolinic Acid in Nutrient Absorption and Chelation Therapy. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. (2021). Pest Management Science, 77(5), 2252-2263. [Link]

-

Picolinic acid spray stimulates the antioxidative metabolism and minimizes impairments on photosynthesis on wheat leaves infected by Pyricularia oryzae. (2019). Physiologia Plantarum, 167(4), 628-644. [Link]

-

Structures of various picolinic acid auxin herbicides and... (n.d.). ResearchGate. [Link]

-

Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid. (n.d.). Florida State University. [Link]

- Process for synthesis of picolinamides. (2021).

-

Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. (2015). ACS Medicinal Chemistry Letters, 6(11), 1144–1149. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 2481–2519. [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports, 5, 9950. [Link]

-

A Study of Metal Complexes of 2 – Picolinic Acid. (2022). Oriental Journal of Chemistry, 38(2), 349-356. [Link]

-

A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia, 64(3), 631-644. [Link]

-

Quantitative Structure–Activity Relationships. (2015). In The Handbook of Medicinal Chemistry: Principles and Practice. Royal Society of Chemistry. [Link]

-

CHAPTER 6: Quantitative Structure–Activity Relationships. (n.d.). Royal Society of Chemistry. [Link]

-

picolinic acid hydrochloride. (n.d.). Organic Syntheses. [Link]

-

Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. (n.d.). St. Joseph's College. [Link]

-

Picolinic acid. (n.d.). Wikipedia. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2023). ChemistryOpen, 12(11), e202300197. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2023). ChemistryOpen, 12(11), e202300197. [Link]

-

Design and synthesis of pillared metal-organic frame- works featuring ole nic fragments1. (n.d.). ChemRxiv. [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports, 5, 9950. [Link]

-

Sequential Linker Installation in Metal–Organic Frameworks. (2022). Accounts of Chemical Research, 55(1), 37–49. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 2481–2519. [Link]

-

Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. (2014). Journal of Inorganic Biochemistry, 138, 1-10. [Link]

-

Kind and role of linkers for metal-organic frameworks. (2023). In Metal-Organic Frameworks for Sustainable Energy and Environment. Elsevier. [Link]

-

Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. (2021). Dalton Transactions, 50(44), 16209-16221. [Link]

-

Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framewo. (2018). Journal of the American Chemical Society, 140(40), 12732–12736. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sjctni.edu [sjctni.edu]

- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. researchhub.com [researchhub.com]

- 13. atcc.org [atcc.org]

- 14. scribd.com [scribd.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Unveiling the Versatility of a Tryptophan Metabolite

An In-depth Technical Guide to the Mechanism of Action of Picolinic Acid Derivatives

Picolinic acid, a pyridinemonocarboxylic acid, is far more than a simple metabolic byproduct.[1] As an endogenous catabolite of the essential amino acid L-tryptophan, it represents a critical juncture in the kynurenine pathway, a cascade of reactions that accounts for over 95% of tryptophan turnover.[2][3] While its salient physiological function is still a subject of intense investigation, picolinic acid and its synthetic derivatives have demonstrated a remarkable breadth of biological activities, including neuroprotective, immunomodulatory, anti-proliferative, and antiviral effects.[2][3][4] This has positioned the picolinate structure as a "privileged scaffold" in medicinal chemistry, a versatile foundation for the development of novel therapeutics targeting a spectrum of diseases from neurodegeneration to viral infections and cancer.[5][6]

This technical guide provides a comprehensive exploration of the core mechanisms of action of picolinic acid and its derivatives. We will dissect its biosynthesis, delve into its multifaceted interactions with biological systems, and present the experimental frameworks used to validate these activities, offering researchers and drug development professionals a foundational understanding of this compelling class of molecules.

Biosynthesis: A Pivotal Branch of the Kynurenine Pathway

The journey from L-tryptophan to picolinic acid is a multi-step enzymatic process within the kynurenine pathway (KP).[2][7] The pathway's initiation is the rate-limiting step, catalyzed by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which cleaves the tryptophan indole ring.[2][7] The subsequent cascade leads to the intermediate, 2-amino-3-carboxymuconic semialdehyde (ACMS).[2]

At this juncture, the pathway bifurcates, representing a critical control point. The fate of ACMS is determined by the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) .[2][8]

-

When ACMSD is active , it decarboxylates ACMS, shunting the pathway towards the eventual formation of picolinic acid.[2]

-

In the absence or inhibition of ACMSD , the unstable ACMS intermediate spontaneously cyclizes to form quinolinic acid, a potent NMDA receptor agonist and well-established neurotoxin.[7][9]

Therefore, ACMSD activity is the primary regulator determining the balance between the neuroprotective picolinic acid and the neurotoxic quinolinic acid.[2][3] This balance is implicated in the pathophysiology of numerous inflammatory and neurodegenerative disorders.[2][4]

Caption: The Kynurenine Pathway branching point leading to Picolinic or Quinolinic Acid.

Core Mechanism I: Metal Ion Chelation and Homeostasis

One of the most well-characterized functions of picolinic acid is its role as a potent bidentate chelating agent.[10][11] It forms stable complexes with divalent and trivalent metal ions, including zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), chromium (Cr³⁺), copper (Cu²⁺), and manganese (Mn²⁺).[10][12] This chelation is not merely sequestration; it is a fundamental mechanism that profoundly impacts mineral absorption, transport, and cellular function.

Enhancing Mineral Bioavailability

Picolinic acid's ability to chelate minerals in the gastrointestinal tract prevents their precipitation and enhances their passage through the intestinal wall.[12] This principle is the foundation for highly bioavailable nutritional supplements.

| Derivative | Metal Ion | Application | Mechanism of Enhanced Bioavailability |

| Zinc Picolinate | Zn²⁺ | Dietary Zinc Supplement | Forms a stable, lipophilic complex that facilitates zinc transport across intestinal membranes.[12][13][14] Proven more effective for raising zinc levels than gluconate or citrate forms.[15] |

| Chromium Picolinate | Cr³⁺ | Insulin Action & Metabolism | The picolinate ligand enhances the absorption and utilization of chromium, a cofactor for insulin activity.[12][16] |

Ionophore Activity: A "Smuggling" Mechanism

Beyond enhancing absorption, picolinic acid derivatives can act as ionophores, trafficking metal ions across cellular membranes. Zinc picolinate, for instance, is sufficiently stable and lipophilic to "smuggle" zinc into cells that may have downregulated their native zinc transporters, such as certain prostate cancer cells.[13][14] Increasing intracellular zinc in these cancer cells can induce cell death, suggesting a novel therapeutic strategy.[13]

Caption: Bidentate chelation of a metal ion by Picolinic Acid.

Experimental Protocol: Assessing Metal Chelation via UV-Vis Spectrophotometry

This protocol provides a method to confirm the chelation of a metal ion (e.g., Fe³⁺) by a picolinic acid derivative. The principle is that the formation of the metal-ligand complex will alter the absorption spectrum compared to the free ligand and metal ion.

Objective: To demonstrate and quantify the formation of an Iron(III)-Picolinate complex.

Materials:

-

Picolinic acid or derivative

-

Ferric chloride (FeCl₃) solution (e.g., 1 mM in 0.01 M HCl)

-

Spectrophotometer capable of UV-Vis scanning

-

Quartz cuvettes

-

Appropriate buffer (e.g., pH 7.4 PBS)

Methodology:

-

Preparation of Stock Solutions: Prepare stock solutions of picolinic acid (e.g., 10 mM in buffer) and FeCl₃ (e.g., 10 mM in 0.01 M HCl).

-

Spectral Scan of Individual Components:

-

Dilute the picolinic acid stock solution in the buffer to a final concentration of 100 µM. Record its UV-Vis absorption spectrum (e.g., from 200-800 nm).

-

Dilute the FeCl₃ stock solution in the buffer to a final concentration of 100 µM. Record its spectrum. Causality Note: It is crucial to measure the individual components to establish a baseline and identify the unique spectral signature of the complex.

-

-

Formation of the Complex:

-

In a new cuvette, mix the picolinic acid and FeCl₃ solutions to achieve final concentrations of 100 µM each.

-

Allow the solution to incubate at room temperature for 15 minutes to ensure complex formation reaches equilibrium.

-

-

Spectral Scan of the Complex: Record the UV-Vis absorption spectrum of the mixture.

-

Data Analysis:

-

Compare the three spectra. The formation of a complex is indicated by a shift in the maximum absorbance wavelength (λ_max) and/or the appearance of new absorption bands that are not present in the spectra of the individual components.

-

To determine the stoichiometry of the complex (e.g., using Job's method of continuous variation), prepare a series of solutions where the mole fraction of the ligand and metal is varied while keeping the total molar concentration constant. Plot absorbance at the new λ_max versus the mole fraction of the ligand. The peak of the plot indicates the stoichiometry.

-

Core Mechanism II: Multifaceted Immunomodulation

Picolinic acid exerts complex, context-dependent effects on the immune system, acting as both a suppressor and an activator of different cellular functions.[17]

Immunosuppression of T-Cells

Tryptophan catabolism is a key mechanism of immune tolerance. Picolinic acid, as a downstream metabolite, contributes to this by directly targeting T-cells.

-

Inhibition of Proliferation: Picolinic acid suppresses the proliferation of CD4+ T cells in a dose-dependent manner following activation, without inducing cell death.[18]

-

Metabolic Suppression: It also inhibits the metabolic activity of activated T-cells.[18]

-

Induction of Anergy: Exposure to picolinic acid can induce a state of deep anergy (unresponsiveness) in T-cells, which cannot be overcome even with the addition of exogenous IL-2.[18]

-